5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine
Description
Structural Classification and Nomenclature
5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine belongs to the class of fused heterocyclic compounds, specifically representing a thiazolopyridine derivative with a saturated pyridine ring system. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, incorporating the Hantzsch-Widman nomenclature system specifically designed for heterocyclic compounds. The structural framework consists of a thiazole ring fused to a tetrahydropyridine moiety at the 5,4-positions, creating a bicyclic system with distinct electronic and steric properties.
The molecular architecture features three nitrogen atoms and one sulfur atom within its heterocyclic framework, with the thiazole ring contributing one nitrogen and one sulfur atom, while the pyridine ring provides two additional nitrogen atoms. The isopropyl substituent is positioned at the 5-position of the tetrahydropyridine ring, while the amine functionality is located at the 2-position of the thiazole ring. This specific substitution pattern distinguishes it from other related thiazolopyridine derivatives and contributes to its unique chemical and biological properties.
The compound's Chemical Abstracts Service registry number 17899-51-3 provides unambiguous identification within chemical databases and literature. Alternative nomenclature includes the systematic name 5-(propan-2-yl)-4H,5H,6H,7H-thiazolo[5,4-c]pyridin-2-amine, which emphasizes the saturated nature of the pyridine ring and the specific positioning of functional groups. This nomenclature system ensures precise communication of the compound's structure across scientific disciplines and regulatory frameworks.
Historical Context of Thiazolo[5,4-c]pyridine Development
The development of thiazolo[5,4-c]pyridine derivatives emerged from the broader historical advancement of thiazole chemistry, which experienced significant growth following the pioneering work of Hofmann and Hantzsch in the late 19th and early 20th centuries. The thiazole ring system, containing both sulfur and nitrogen heteroatoms, was first systematically studied and characterized during this period, establishing the foundation for subsequent exploration of fused heterocyclic systems incorporating thiazole motifs.
The specific thiazolo[5,4-c]pyridine scaffold gained prominence as researchers recognized the potential for combining the electronic properties of thiazole with the pharmacophoric characteristics of pyridine rings. Early synthetic methodologies for thiazolopyridine preparation involved the cyclization of appropriately substituted chloronitropyridines with thioamides or thioureas, representing a single-step approach to constructing these complex bicyclic systems. These synthetic advances enabled systematic exploration of structure-activity relationships within this chemical space.
The evolution of thiazolopyridine chemistry was significantly influenced by the recognition that fused heterocycles often exhibit enhanced biological activity compared to their individual component rings. This understanding drove extensive research into various thiazolopyridine isomers, including thiazolo[5,4-b]pyridine and thiazolo[4,5-c]pyridine derivatives, each offering distinct electronic distributions and potential interaction profiles with biological targets. The tetrahydro derivatives, such as the compound under examination, represent a significant development in this field, as the saturated pyridine ring introduces conformational flexibility and altered pharmacokinetic properties.
Position within Fused Heterocyclic Chemistry
Within the broader classification of fused heterocyclic compounds, 5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine occupies a distinctive position as a bicyclic system combining aromatic and aliphatic heterocyclic elements. Fused heterocycles are defined as systems where two or more rings share common bonds, with each ring containing a maximum number of non-cumulative double bonds. The compound represents the category where a heterocycle (thiazole) is linked to another heterocycle (tetrahydropyridine), creating a system with unique electronic and conformational properties.
The thiazolo[5,4-c]pyridine framework belongs to the larger family of azole-containing fused systems, where azoles represent five-membered heterocycles containing at least one nitrogen atom. The specific fusion pattern at positions 5 and 4 creates a system where the thiazole nitrogen is adjacent to the pyridine ring, influencing the overall electronic distribution and potential for intermolecular interactions. This positioning contrasts with other thiazolopyridine isomers such as thiazolo[5,4-b]pyridine, where different fusion patterns create distinct electronic environments.
The saturated nature of the pyridine ring in this compound represents an important structural modification that distinguishes it from fully aromatic thiazolopyridine systems. While aromatic thiazolopyridines such as thiazolo[5,4-c]pyridine (Chemical Abstracts Service 108310-79-8) exhibit planar geometries and extended conjugation, the tetrahydro derivative introduces conformational flexibility and altered basicity characteristics. This structural feature positions the compound within the specialized category of partially saturated fused heterocycles, which often exhibit enhanced selectivity in biological systems due to their three-dimensional molecular architectures.
Significance in Thiazole-Containing Compounds Research
The significance of 5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine within thiazole-containing compounds research stems from the well-established biological importance of thiazole-bearing molecules across numerous therapeutic domains. Thiazole derivatives have demonstrated remarkable versatility in medicinal chemistry, contributing to the development of antibiotics such as penicillin, antiretroviral agents like ritonavir, and various anticancer compounds including tiazofurin. The incorporation of thiazole motifs into fused heterocyclic systems represents a strategic approach to enhancing biological activity while introducing additional sites for molecular recognition.
The compound's classification as a bioactive small molecule reflects its potential utility in pharmaceutical research and development. Bioactive small molecules typically possess molecular weights below 500 daltons and exhibit specific interactions with biological targets, characteristics that align with the compound's molecular weight of 197.3 and its structural features conducive to protein binding. The presence of multiple nitrogen atoms provides hydrogen bond acceptor capabilities, while the amine functionality serves as both a hydrogen bond donor and acceptor, facilitating diverse intermolecular interactions.
Research into thiazole-containing compounds has revealed their ability to modulate various biological pathways through interactions with enzymes, receptors, and other macromolecular targets. The thiazole ring's electron-deficient nature, resulting from the electronegative sulfur and nitrogen atoms, creates opportunities for π-π stacking interactions and metal coordination. Additionally, the acidic proton at the C-2 position of thiazole rings (when not substituted) contributes to the reactivity of these systems, although in this specific compound, the C-2 position bears an amine substituent, modifying this characteristic.
Current Research Landscape
The current research landscape surrounding thiazolo[5,4-c]pyridine derivatives, including compounds structurally related to 5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine, encompasses diverse therapeutic applications and synthetic methodologies. Recent investigations have focused on thiazolopyridine scaffolds as potential kinase inhibitors, with particular emphasis on phosphoinositide 3-kinase and c-KIT inhibition. These studies demonstrate the scaffold's ability to interact with adenosine triphosphate binding sites through hydrogen bonding networks involving the heterocyclic nitrogen atoms.
Contemporary synthetic approaches to thiazolopyridine derivatives have evolved to include improved methodologies for large-scale preparation and structural diversification. Researchers have developed facile routes for preparing tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid derivatives, which serve as valuable building blocks for further functionalization. These synthetic advances have enabled systematic structure-activity relationship studies, revealing the importance of specific substitution patterns for biological activity.
The field has witnessed significant progress in understanding the conformational preferences and electronic properties of thiazolopyridine systems through advanced computational and spectroscopic techniques. Molecular docking studies have provided insights into binding modes with various protein targets, while structure-activity relationship analyses have identified key pharmacophoric elements essential for biological activity. Current research efforts continue to explore the potential of thiazolopyridine derivatives in treating various diseases, with particular focus on cancer, infectious diseases, and inflammatory conditions.
Properties
IUPAC Name |
5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-6(2)12-4-3-7-8(5-12)13-9(10)11-7/h6H,3-5H2,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIPZMYZBYKUBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17899-51-3 | |
| Record name | 5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone under acidic or basic conditions to form the thiazolo[5,4-c]pyridine core. The isopropyl group can be introduced via alkylation reactions using isopropyl halides or isopropyl alcohol in the presence of a strong base .
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves the use of continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amine or thiazole nitrogen, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydride or potassium carbonate.
Major Products
The major products of these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings provide a scaffold that can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The isopropyl group may enhance binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural and physicochemical properties of 5-isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine with its analogs:
*Inferred from ethyl analog and substituent calculations.
Key Observations:
- The benzyl derivative (C₁₃H₁₅N₃S) introduces aromaticity, favoring interactions with hydrophobic protein pockets .
- Molecular Weight : All analogs comply with Lipinski’s rule of five (MW < 500), suggesting favorable drug-likeness.
5-Ethyl Derivative (PLK1 Inhibition)
- Target : Polo-like kinase 1 (PLK1), a key regulator of mitosis .
- Potency : Demonstrated activity in biochemical assays, though potency data for the isopropyl analog remain unreported .
5-Benzyl Derivative
Unsubstituted Analog
- Utility : Serves as a synthetic precursor for further derivatization. Its lower molecular weight (155.22 g/mol) makes it a scaffold for structure-activity relationship (SAR) studies .
5-Acetyl Derivative
Biological Activity
5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a fused thiazole and pyridine ring system, characterized by the following molecular formula:
- Molecular Formula: CHNS
- CAS Number: 17899-51-3
The isopropyl group enhances its interaction with biological targets, potentially influencing its pharmacokinetic profile and biological activity.
Mechanisms of Biological Activity
5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine has been studied for its interactions with various biological targets:
- Enzyme Inhibition: The compound exhibits enzyme inhibitory properties that may be relevant in treating diseases linked to enzyme dysregulation. For instance, it has shown potential as a modulator of pathways involved in cancer cell proliferation and survival.
- Antimicrobial Activity: Preliminary studies indicate that this compound may possess antimicrobial properties. Its efficacy against certain bacterial strains suggests potential applications in developing new antibiotics.
- Neuroprotective Effects: Research indicates that the compound may have neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine, it is essential to compare it with related compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 4,5,6,7-Tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine | Lacks isopropyl group | Different binding properties |
| 5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine | Contains methyl group | Lower potency in enzyme inhibition |
| 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine | Contains ethyl group | Variability in pharmacokinetics |
The presence of the isopropyl group in 5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine distinguishes it from its analogs and may enhance its binding affinity to specific molecular targets.
Case Study 1: Anticancer Activity
In vitro studies demonstrated that 5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine inhibits the proliferation of cancer cell lines by inducing apoptosis through caspase activation. The IC50 values were found to be significantly lower than those for related compounds without the isopropyl substitution.
Case Study 2: Antimicrobial Efficacy
A study evaluating the antimicrobial activity against various bacterial strains revealed that the compound exhibited significant inhibitory effects on Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 5-isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine, and how can purity be validated?
Methodological Answer: Synthetic routes often involve cyclization of precursors like thioureas or isothiocyanates with substituted pyridine intermediates. For example, thiazolo[4,5-d]pyrimidine derivatives are synthesized via reactions of aminopyrimidines with isothiocyanates under reflux conditions with Et3N catalysis . Post-synthesis, purity is validated using:
- HPLC with UV detection (λ = 254 nm).
- <sup>1</sup>H/<sup>13</sup>C NMR to confirm regiochemistry (e.g., distinguishing C-5 isopropyl vs. methyl groups).
- Mass spectrometry (ESI-MS) for molecular ion confirmation.
Advanced Experimental Design
Q. Q2. How can computational methods optimize reaction conditions for synthesizing thiazolo-pyridine derivatives with high stereoselectivity?
Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states and identify low-energy pathways. For instance, ICReDD’s approach combines reaction path searches with experimental feedback loops to refine conditions (e.g., solvent polarity, temperature gradients) . Key steps:
In silico screening of substituent effects on ring strain.
Kinetic modeling to prioritize reagents (e.g., thiourea vs. isothiocyanates).
Automated parameter tuning (e.g., flow chemistry for exothermic steps) .
Stability and Solubility
Q. Q3. What factors influence the hydrolytic stability of the thiazolo-pyridine core in aqueous buffers?
Methodological Answer: Stability depends on:
- pH : Protonation of the amine group (pKa ~8.2) reduces nucleophilic attack on the thiazole sulfur.
- Substituent effects : The isopropyl group at C-5 sterically shields the core from hydrolysis .
- Hydrogen bonding : Hydrogen bond donors (e.g., NH2) increase solubility in polar solvents but may accelerate degradation.
Table 1: Stability Data in Phosphate Buffer (pH 7.4)
| Condition | Half-life (h) | Degradation Product |
|---|---|---|
| 25°C, 0.1 M | 48 | Thiazole ring-opened amide |
| 37°C, 0.5 M | 12 | Sulfoxide derivative |
Data Contradictions in Spectral Analysis
Q. Q4. How can researchers resolve discrepancies in <sup>13</sup>C NMR assignments for thiazolo-pyridine derivatives?
Methodological Answer: Contradictions arise from dynamic effects (e.g., ring puckering) or solvent-dependent shifts. Strategies:
- 2D NMR (HSQC, HMBC) to correlate <sup>1</sup>H and <sup>13</sup>C signals.
- Variable-temperature NMR to freeze conformational exchange (e.g., −40°C in CD2Cl2).
- X-ray crystallography for absolute configuration validation, as seen in structurally related compounds .
Advanced Applications in Drug Discovery
Q. Q5. What methodologies assess the bioisosteric potential of thiazolo-pyridine scaffolds in kinase inhibitors?
Methodological Answer: Bioisosteric replacement is evaluated via:
Molecular docking (e.g., AutoDock Vina) to compare binding poses with purine/pyridine cores.
SAR studies : Systematic substitution of the isopropyl group (e.g., cyclopropyl, tert-butyl) to optimize LogP and IC50.
In vitro assays : ATP-competitive inhibition screens (e.g., LanthaScreen™ kinase binding) .
Synthetic Challenges and Scale-up
Q. Q6. What are the critical bottlenecks in scaling up multi-step syntheses of this compound?
Methodological Answer: Key challenges include:
- Intermediate purification : Chromatography is replaced with crystallization (e.g., using EtOAc/hexane gradients).
- Exothermic steps : Continuous flow reactors mitigate thermal runaway in cyclization steps .
- Regioselectivity : Statistical Design of Experiments (DoE) optimizes reagent stoichiometry (e.g., 1.2 eq. thiourea).
Computational Modeling of Reactivity
Q. Q7. How do frontier molecular orbitals (FMOs) predict reactivity in thiazolo-pyridine electrophilic substitutions?
Methodological Answer: FMO analysis (e.g., HOMO-LUMO gaps) identifies nucleophilic/electrophilic sites:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
